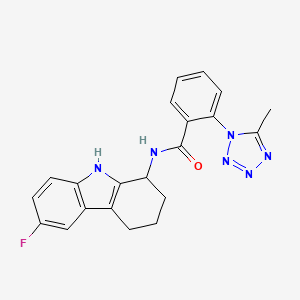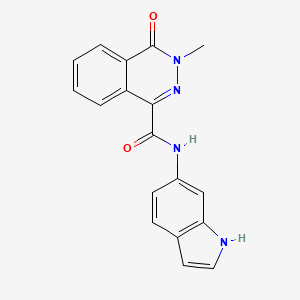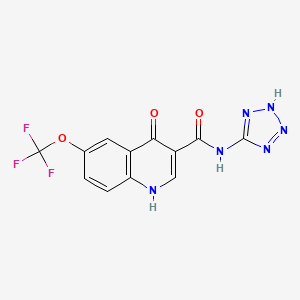![molecular formula C16H22ClN7O B15104729 1-(6-chloropyridazin-3-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]piperidine-4-carboxamide](/img/structure/B15104729.png)
1-(6-chloropyridazin-3-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-chloropyridazin-3-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]piperidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chloropyridazine ring, a triazole ring, and a piperidine carboxamide group, making it an interesting subject for research in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-chloropyridazin-3-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the chloropyridazine ring. This can be achieved through the chlorination of pyridazine derivatives. The triazole ring is then introduced through a cyclization reaction involving appropriate precursors. Finally, the piperidine carboxamide group is attached via amide bond formation, often using coupling reagents such as EDCI or DCC under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to ensure high purity of the final product.
化学反応の分析
Types of Reactions
1-(6-chloropyridazin-3-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloropyridazine ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific biological targets is beneficial.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of industrial chemicals.
作用機序
The mechanism of action of 1-(6-chloropyridazin-3-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and thereby influencing various biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1-(6-chloropyridazin-3-yl)piperidine-4-carboxylic acid: Shares the chloropyridazine and piperidine carboxylic acid moieties but lacks the triazole ring.
1-(6-chloropyridazin-3-yl)piperidin-4-one: Contains the chloropyridazine and piperidinone groups but does not have the triazole or carboxamide functionalities.
Uniqueness
1-(6-chloropyridazin-3-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]piperidine-4-carboxamide is unique due to its combination of structural features, which confer specific chemical and biological properties. The presence of the triazole ring, in particular, may enhance its binding affinity to certain biological targets, making it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C16H22ClN7O |
|---|---|
分子量 |
363.8 g/mol |
IUPAC名 |
1-(6-chloropyridazin-3-yl)-N-[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C16H22ClN7O/c1-10(2)9-13-18-16(23-21-13)19-15(25)11-5-7-24(8-6-11)14-4-3-12(17)20-22-14/h3-4,10-11H,5-9H2,1-2H3,(H2,18,19,21,23,25) |
InChIキー |
CMDCPWGIFSOCKD-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1=NC(=NN1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-butyl-6-[4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrazol-3-yl]benzene-1,3-diol](/img/structure/B15104651.png)
![3-(1H-indol-1-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide](/img/structure/B15104654.png)
![2-{1-[2-(4-benzylpiperazino)acetyl]-3-oxo-2-piperazinyl}-N-(4-fluorophenyl)acetamide](/img/structure/B15104660.png)
![N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B15104671.png)
![(4E)-4-{[(3-chlorophenyl)amino]methylidene}-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15104675.png)
![3-(4-bromo-1H-indol-1-yl)-N-[2-(1H-imidazol-4-yl)ethyl]propanamide](/img/structure/B15104676.png)
![2-[(2-phenylmorpholin-4-yl)methyl]-5,6,7,8-tetrahydrocinnolin-3(2H)-one](/img/structure/B15104680.png)
![N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]pyridine-3-carboxamide](/img/structure/B15104683.png)
![N-[3-(acetylamino)phenyl]-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide](/img/structure/B15104689.png)
![N-[3-(acetylamino)phenyl]-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide](/img/structure/B15104695.png)
![[2-(Furan-2-yl)quinolin-4-yl][4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]methanone](/img/structure/B15104703.png)



